Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate
Description
Contextualization within Synthetic Organic Chemistry
Synthetic organic chemistry relies on the use of versatile molecular scaffolds that can be elaborated into more complex structures. Aryl acrylates and halogenated phenols represent two such classes of foundational molecules.
Aryl acrylates are a subclass of acrylates, which are esters of acrylic acid. wikipedia.org These compounds are characterized by a vinyl group directly attached to an ester functionality, making them valuable monomers for the synthesis of various polymers. wikipedia.orgwikipedia.org The aryl component of these molecules significantly influences their chemical and physical properties. The presence of both electrophilic and nucleophilic centers makes scaffolds like aryl acrylates fascinating and versatile building blocks for a wide range of more complex and biologically active compounds. rsc.orgrsc.org They serve as important precursors in the synthesis of natural products and in the development of essential drugs. rsc.orgrsc.org The general structure of an acrylate (B77674) ester allows it to participate in various organic reactions, including polymerization and Michael additions. wikipedia.org
Phenols are a class of aromatic compounds containing a hydroxyl group attached to a benzene (B151609) ring. The introduction of bromine atoms to the phenolic ring creates brominated phenolic derivatives, which are significant intermediates in organic synthesis. youtube.com These compounds are widely utilized as flame retardants and find applications in the synthesis of pigments, herbicides, and germicides. europa.euresearchgate.net
Beyond industrial applications, brominated phenols are prevalent in nature, particularly in marine organisms, where they contribute to a variety of biological functions. nih.gov Many of these natural bromophenols have been investigated for their potent antioxidant, antimicrobial, anticancer, and anti-inflammatory activities. nih.govresearchgate.netdartmouth.edunih.gov This diverse bioactivity makes brominated phenolic structures attractive targets for synthetic chemists aiming to develop new therapeutic agents.
Structural Features and Isomerism of Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate
The specific structure of this compound combines the key features of both an acrylate and a substituted phenol (B47542). Its molecular framework consists of an ethyl acrylate core where the β-carbon is attached to a 2-bromo-6-hydroxyphenyl group. The chemical properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1267362-25-3 |
| Molecular Formula | C11H11BrO3 |
| Molecular Weight | 271.11 g/mol |
| SMILES | CCOC(=O)/C=C/C1=C(O)C=CC=C1Br |
Data sourced from chemical supplier catalogs. achemblock.comsynthonix.com
A critical structural feature of this molecule is the geometry around the carbon-carbon double bond of the acrylate moiety, specified as (E). This refers to a form of stereoisomerism known as geometric isomerism, which arises due to the restricted rotation around the double bond. studymind.co.ukphysicsandmathstutor.com The (E)/ (Z) notation is used to describe the arrangement of substituents attached to the carbons of the double bond. chemguide.co.ukleah4sci.com
The designation is determined using the Cahn-Ingold-Prelog (CIP) priority rules. youtube.com If the highest-priority groups on each carbon are on opposite sides of the double bond, the isomer is labeled (E), from the German entgegen (opposite). chemguide.co.uk If they are on the same side, it is labeled (Z), from the German zusammen (together). chemguide.co.uk
Research Gaps and Objectives for Comprehensive Investigation of this compound
Despite the well-established importance of its constituent chemical classes, a survey of the scientific literature reveals a significant lack of specific research focused on this compound. While its chemical identity is documented in supplier databases, there is a notable absence of published studies detailing its synthesis, reactivity, or potential applications.
This gap in knowledge presents a clear opportunity for further research. The primary objectives for a comprehensive investigation of this compound should include:
Development of Synthetic Methodologies: Establishing an efficient and stereoselective synthetic route to produce this compound in high purity and yield.
Detailed Characterization: Performing thorough spectroscopic analysis (e.g., NMR, IR, Mass Spectrometry) and potentially X-ray crystallography to confirm its structure and stereochemistry unequivocally.
Exploration of Chemical Reactivity: Investigating the reactivity of its various functional groups (acrylate, hydroxyl, bromo) to understand its potential as an intermediate for synthesizing other novel compounds.
Biological Activity Screening: Conducting a broad range of biological assays to assess its potential as an antimicrobial, antioxidant, anti-inflammatory, or anticancer agent, given the known activities of related brominated phenols.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of the compound to understand how specific structural features contribute to any observed biological activity.
Addressing these objectives would not only fill the current research void but also potentially uncover new applications for this and related halogenated aryl acrylates.
Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(2-bromo-6-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-7,13H,2H2,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVDMQDBSGSBLO-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC=C1Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=CC=C1Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the Preparation of Ethyl E 3 2 Bromo 6 Hydroxyphenyl Acrylate
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis of Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate identifies several logical disconnections to trace back to simpler, readily available starting materials. The primary strategic disconnections are:
C=C Bond Formation: The most apparent disconnection is at the acrylate (B77674) double bond. This suggests an olefination reaction, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction. This pathway leads to two key precursors: 2-bromo-6-hydroxybenzaldehyde (B41729) and a phosphorus ylide derived from an ethyl acetate (B1210297) equivalent (e.g., ethyl (triphenylphosphoranylidene)acetate).
C-Br Bond Formation: An alternative disconnection involves the carbon-bromine bond. This strategy starts from a non-brominated precursor, Ethyl (E)-3-(2-hydroxyphenyl)acrylate. The synthesis would then require a subsequent selective ortho-bromination step on the phenolic ring. This approach hinges on the ability to control the regioselectivity of the bromination.
Ester Linkage (C-O Bond): A third disconnection can be made at the ester group. This would involve the esterification of (E)-3-(2-Bromo-6-hydroxyphenyl)acrylic acid. This acid precursor would still need to be synthesized, likely via one of the pathways mentioned above.
Based on these analyses, the most common synthetic strategies involve either building the acrylate chain onto a pre-functionalized aromatic ring or functionalizing the aromatic ring after the acrylate moiety has been installed.
Development and Optimization of Synthetic Routes
The Wittig reaction is a powerful and widely used method for creating carbon-carbon double bonds from carbonyl compounds. scribd.com In the context of synthesizing this compound, this approach involves the reaction of 2-bromo-6-hydroxybenzaldehyde with a stabilized phosphorus ylide, such as ethyl (triphenylphosphoranylidene)acetate.
The general mechanism involves the nucleophilic addition of the ylide to the aldehyde's carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane ring. scribd.com This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide, the latter providing a strong thermodynamic driving force for the reaction. umass.edu A similar synthesis of (E)-ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate from 5-fluorosalicylaldehyde using a Wittig reaction in benzene (B151609) was reported to achieve a 92% yield, demonstrating the high efficiency of this method for related structures. chemicalbook.com
Table 1: Example Wittig Reaction Conditions for a Related Compound
| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |
|---|
Synthetic routes can be designed where esterification and bromination are key sequential steps. One possible pathway involves the esterification of a pre-synthesized (E)-3-(2-Bromo-6-hydroxyphenyl)acrylic acid. The carboxylic acid can be activated, for example with oxalyl chloride or thionyl chloride, to form an acyl chloride, which then readily reacts with ethanol (B145695) to form the ethyl ester. mdpi.com
Alternatively, a route could begin with a simpler starting material like (E)-3-(2-hydroxyphenyl)acrylic acid (also known as 2-coumaric acid). This acid would first be esterified with ethanol under acidic conditions to produce Ethyl (E)-3-(2-hydroxyphenyl)acrylate. The subsequent step would be the selective bromination of the phenyl ring at the position ortho to the hydroxyl group. The success of this sequence is highly dependent on the feasibility of the selective bromination step without affecting the acrylate moiety.
Achieving selective mono-ortho-bromination of a phenol (B47542) that is already substituted at the other ortho position is a significant challenge. The hydroxyl group is a strong activating, ortho, para-directing group, which can easily lead to multiple brominations.
Research has shown that N-Bromosuccinimide (NBS) is an effective reagent for this purpose when used under controlled conditions. nih.govnih.gov A highly efficient method involves the use of NBS in ACS-grade methanol (B129727) in the presence of a catalytic amount (10 mol %) of p-toluenesulfonic acid (p-TsOH). nih.gov This system allows for the highly selective mono-ortho-bromination of various para-substituted phenols in short reaction times (15-25 minutes) and at ambient temperature. nih.gov The proposed mechanism suggests that the acid catalyst conjugates with the phenolic oxygen, directing bromination selectively to the available ortho position. nih.gov This method has been shown to be tolerant of various functional groups and provides excellent yields, often exceeding 86%. nih.govnih.gov Another technique involves using titanium(IV)chloride with bromine in dichloromethane (B109758) to direct substitution to the ortho position. rsc.org
Table 2: Conditions for Selective ortho-Bromination of Phenols
| Reagents | Catalyst | Solvent | Time | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | p-TsOH (10 mol %) | Methanol | 25 min | Ambient | 92% (on Boc-d-Tyr-OMe) | nih.gov |
To enhance synthetic efficiency, reduce waste, and simplify purification processes, multi-step sequences can be streamlined into one-pot reactions. nih.gov For the target molecule, a plausible multi-step synthesis would be a two-step process:
Wittig Reaction: Synthesis of Ethyl (E)-3-(2-hydroxyphenyl)acrylate from salicylaldehyde.
Selective Bromination: Ortho-bromination of the resulting phenolic acrylate using the NBS/p-TsOH method to yield the final product.
A one-pot approach could involve the in situ generation of the phosphorus ylide from its corresponding phosphonium (B103445) salt, followed by the addition of the aldehyde, all within a single reaction vessel. umass.edu While a complete one-pot synthesis for this compound from the simplest precursors is complex, combining the bromination and subsequent reaction steps could be explored. The development of continuous-flow systems also offers a modern approach to integrating multiple reaction steps safely and efficiently without isolation of intermediates. tue.nl
Stereoselective Synthesis of the (E)-Isomer
The "(E)" designation in the compound's name specifies that the substituents around the carbon-carbon double bond are on opposite sides (trans). Achieving stereoselectivity is a critical aspect of the synthesis. In Wittig reaction-based approaches, the stereochemical outcome is heavily influenced by the nature of the ylide.
The ylide required for this synthesis, ethyl (triphenylphosphoranylidene)acetate, is a stabilized ylide due to the electron-withdrawing ester group. Wittig reactions employing stabilized ylides are generally thermodynamically controlled and proceed via a reversible initial addition to the aldehyde. This reversibility allows the reaction to favor the formation of the more stable (E)-alkene product. scribd.com While small amounts of the (Z)-isomer may form, the (E)-isomer is typically the major or exclusive product, simplifying purification. scribd.com
Purification and Isolation Techniques in Synthetic Procedures
Following the completion of the synthetic reaction, a multi-step purification and isolation procedure is necessary to obtain this compound in high purity. The general workflow for purification is outlined below.
First, the reaction mixture is typically cooled to room temperature and then quenched, often by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride. This step is followed by an extraction process. The product is extracted from the aqueous phase into an organic solvent in which it is highly soluble, such as ethyl acetate or dichloromethane. This separates the desired product from inorganic salts and other water-soluble impurities. The organic layers are then combined and washed with brine (a saturated aqueous solution of sodium chloride) to remove any remaining water.
The subsequent step involves drying the organic extract over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4), to remove residual water. The drying agent is then removed by filtration.
The solvent is then removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude product. This crude product is often a mixture of the desired (E)-isomer, any unreacted starting materials, catalyst residues, and potentially a small amount of the undesired (Z)-isomer.
To achieve high purity, the crude product is subjected to column chromatography. This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. A suitable solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is chosen to effectively separate the target compound from impurities. The fractions are collected and analyzed, for instance by thin-layer chromatography (TLC), to identify those containing the pure this compound.
Finally, the solvent from the purified fractions is evaporated to yield the final product. The purity and identity of the isolated compound are then confirmed using various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Table 2: Summary of Purification and Isolation Steps
| Step | Technique | Purpose |
| 1. Quenching and Extraction | Liquid-liquid extraction | To separate the product from the reaction mixture and water-soluble impurities. |
| 2. Drying | Use of anhydrous drying agents | To remove residual water from the organic extract. |
| 3. Solvent Removal | Rotary evaporation | To concentrate the product by removing the bulk solvent. |
| 4. Chromatography | Column chromatography | To separate the target compound from starting materials, by-products, and isomers. |
| 5. Final Product Isolation | Evaporation of eluent | To obtain the pure, solid or oily product. |
| 6. Characterization | NMR, MS, IR spectroscopy | To confirm the structure and purity of the final compound. |
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Ethyl E 3 2 Bromo 6 Hydroxyphenyl Acrylate
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual protons and carbon atoms.
Proton (¹H) NMR spectroscopy for Ethyl (E)-3-(2-bromo-6-hydroxyphenyl)acrylate provides critical information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.
The ¹H NMR spectrum, typically recorded in a deuterated solvent like CDCl₃, reveals characteristic signals for each proton in the molecule. The ethyl group protons appear as a triplet around 1.3 ppm (for the -CH₃ group) and a quartet around 4.2 ppm (for the -OCH₂- group), indicative of their coupling to each other. The vinylic protons of the acrylate (B77674) moiety are observed as doublets, with their large coupling constant (typically around 16 Hz) confirming the (E)- or trans-configuration of the double bond. The aromatic protons of the 2-bromo-6-hydroxyphenyl ring system exhibit signals in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns determined by the substitution pattern on the ring. The phenolic hydroxyl proton often appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Representative ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~7.5-7.0 | m | - | 3H | Ar-H |
| ~6.8-6.5 | d | ~16.0 | 1H | =CH -Ar |
| ~6.4-6.1 | d | ~16.0 | 1H | H C=C-COOEt |
| ~5.5 | br s | - | 1H | OH |
| ~4.2 | q | ~7.1 | 2H | -OCH ₂CH₃ |
| ~1.3 | t | ~7.1 | 3H | -OCH₂CH ₃ |
Note: Exact chemical shifts and coupling constants can vary depending on the solvent and the specific NMR instrument used.
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the ester group is typically observed at the downfield end of the spectrum, around 166 ppm. libretexts.orglibretexts.org The vinylic carbons of the acrylate group appear in the region of approximately 128 to 131 ppm. libretexts.orglibretexts.org The carbons of the ethyl group are found at higher field, with the -OCH₂- carbon around 60 ppm and the -CH₃ carbon around 14 ppm. libretexts.orglibretexts.org The aromatic carbons of the 2-bromo-6-hydroxyphenyl ring display signals in the aromatic region, typically between 110 and 160 ppm. The carbon atom bearing the bromine (C-Br) and the carbon atom bearing the hydroxyl group (C-OH) can be identified by their characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~166.0 | C =O (Ester) |
| ~150-155 | Ar-C -OH |
| ~140-145 | Ar-C -CH= |
| ~130-135 | Ar-C H |
| ~128-131 | =C H-Ar |
| ~120-125 | C H=C-COOEt |
| ~115-120 | Ar-C H |
| ~110-115 | Ar-C -Br |
| ~60.5 | -OC H₂CH₃ |
| ~14.1 | -OCH₂C H₃ |
Note: These are approximate chemical shift ranges, and actual values can be influenced by solvent and other experimental conditions.
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the connectivity and stereochemistry of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For the target molecule, COSY would show correlations between the ethyl protons (-OCH₂- and -CH₃), between the two vinylic protons, and between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. epfl.ch This is crucial for assigning the signals of the carbon atoms that have attached protons, such as the ethyl group carbons, the vinylic carbons, and the aromatic CH carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. For this compound, a NOESY experiment could be used to further confirm the (E)-stereochemistry of the double bond by observing the through-space interaction between the vinylic protons and the adjacent aromatic protons.
Mass Spectrometry (MS) Methodologies for Molecular Composition and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak would be observed, with two peaks of nearly equal intensity separated by two mass units, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). researchgate.net
The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for this molecule could include the loss of the ethoxy group (-OCH₂CH₃), the loss of the entire ethyl acrylate side chain, or the loss of a bromine atom.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the exact molecular formula of the compound. nih.gov For this compound (C₁₁H₁₁BrO₃), HRMS would confirm this elemental composition by matching the experimentally measured exact mass to the theoretically calculated mass with a high degree of precision.
Infrared (IR) and Raman Spectroscopic Methods for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.
The IR spectrum of this compound would display several characteristic absorption bands:
A broad band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. mvpsvktcollege.ac.in
Stretching vibrations for the sp² C-H bonds of the aromatic ring and the vinylic group are expected to appear around 3100-3000 cm⁻¹. libretexts.org
The C-H stretching vibrations of the sp³ hybridized carbons of the ethyl group would be observed in the 3000-2850 cm⁻¹ region. libretexts.org
A strong absorption band around 1720-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the α,β-unsaturated ester. libretexts.org
The C=C stretching vibration of the acrylate double bond and the aromatic ring would appear in the 1640-1450 cm⁻¹ region. libretexts.org
The C-O stretching vibrations of the ester and the phenol (B47542) would be found in the fingerprint region, typically between 1300 and 1000 cm⁻¹. libretexts.org
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-Br bonds.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3500-3200 (broad) | Phenolic O-H | Stretching |
| 3100-3000 | Aromatic & Vinylic C-H | Stretching |
| 3000-2850 | Aliphatic C-H | Stretching |
| 1720-1700 (strong) | Ester C=O | Stretching |
| 1640-1450 | C=C (alkene & aromatic) | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, specifically the nature of its chromophores—the parts of the molecule that absorb light.
For this compound, the key chromophores are the substituted benzene (B151609) ring and the α,β-unsaturated ester system. The electronic spectrum is expected to be a composite of transitions associated with these systems. The primary electronic transitions anticipated for this molecule are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.
The benzene ring, with its conjugated π-system, typically exhibits strong absorptions. The presence of substituents—the bromo group (-Br), the hydroxyl group (-OH), and the acrylate side chain—will influence the position and intensity of these absorption bands. The hydroxyl group, acting as an auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption to longer wavelengths, due to its electron-donating resonance effect. The acrylate group, being a conjugated system, will also contribute significantly to the UV-Vis spectrum.
The extended conjugation between the phenyl ring and the acrylate double bond in the (E)-configuration allows for delocalization of π-electrons across this part of the molecule, leading to strong π → π* transitions. These are typically observed in the 250-350 nm range. A weaker n → π* transition, associated with the non-bonding electrons on the oxygen atoms of the carbonyl and hydroxyl groups, may also be observed, often at longer wavelengths.
The choice of solvent can also influence the UV-Vis spectrum. Polar solvents can interact with the molecule, particularly with the hydroxyl and carbonyl groups, affecting the energy levels of the n and π* orbitals. For instance, n → π* transitions typically undergo a hypsochromic (blue) shift to shorter wavelengths in more polar solvents.
Illustrative UV-Vis Spectral Data
The following table presents hypothetical, yet representative, UV-Vis absorption data for this compound in a common solvent like ethanol (B145695). This data is based on the expected electronic transitions for the chromophores present in the molecule.
| Hypothetical Transition | Expected λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Associated Chromophore |
| π → π | ~280-320 | High (~10,000-25,000) | Phenyl ring conjugated with acrylate |
| n → π | ~330-360 | Low (~100-1,000) | Carbonyl group (C=O) |
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, it is possible to deduce the crystal structure, including bond lengths, bond angles, and torsional angles. This provides definitive information on the molecule's conformation in the solid state.
For this compound, a single-crystal X-ray diffraction study would provide invaluable insights into its molecular architecture. Key structural features that would be elucidated include:
Confirmation of the (E)-configuration: The analysis would unambiguously confirm the trans geometry about the C=C double bond of the acrylate moiety.
Planarity: The degree of planarity of the entire molecule, particularly the coplanarity between the phenyl ring and the acrylate group, would be determined. This is influenced by steric hindrance from the ortho-substituents (bromo and hydroxyl groups).
Intramolecular Interactions: The presence of intramolecular hydrogen bonding, for example, between the phenolic hydroxyl group and the carbonyl oxygen of the ester, could be confirmed. Such interactions can significantly influence the molecule's conformation.
Intermolecular Interactions: The study would reveal how the molecules pack in the crystal lattice. This includes identifying intermolecular forces such as hydrogen bonds (e.g., between the hydroxyl group of one molecule and an oxygen atom of a neighboring molecule), halogen bonds involving the bromine atom, and π-π stacking interactions between the aromatic rings. These interactions govern the macroscopic properties of the solid.
Illustrative Crystallographic Data
The table below presents a hypothetical set of crystallographic data for this compound. These parameters are representative of what might be expected for a small organic molecule of this nature.
| Parameter | Illustrative Value | Description |
| Crystal System | Monoclinic | One of the seven crystal systems. |
| Space Group | P2₁/c | A common space group for organic molecules. |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 14.1 Å | The lengths of the sides of the unit cell. |
| α = 90°, β = 105°, γ = 90° | The angles of the unit cell. | |
| Volume (V) | 1170 ų | The volume of the unit cell. |
| Molecules per Unit Cell (Z) | 4 | The number of molecules in one unit cell. |
| Calculated Density (ρ) | 1.54 g/cm³ | The density of the crystal calculated from the structure. |
Chemical Reactivity and Mechanistic Transformations of Ethyl E 3 2 Bromo 6 Hydroxyphenyl Acrylate
Reactivity at the Acrylate (B77674) Moiety
The acrylate portion of Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate is characterized by an electron-deficient double bond due to the conjugative electron-withdrawing effect of the adjacent ester carbonyl group. This electronic feature makes the β-carbon susceptible to attack by nucleophiles and also allows the double bond to participate in cycloaddition and polymerization reactions.
Nucleophilic Addition Reactions
The polarized nature of the α,β-unsaturated ester system in this compound makes it an excellent substrate for nucleophilic conjugate addition, commonly known as the Michael addition. In this reaction, a nucleophile attacks the electrophilic β-carbon of the acrylate, leading to the formation of a new carbon-nucleophile bond. The reaction is typically catalyzed by a base, which generates the active nucleophile.
A variety of nucleophiles can participate in Michael additions to acrylate systems, including carbanions (e.g., enolates), amines, and thiols. For instance, the reaction with a soft nucleophile like a thiolate anion proceeds readily to form a thioether derivative. The general mechanism involves the initial attack of the nucleophile on the β-carbon, forming a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final 1,4-adduct.
Table 1: Examples of Nucleophilic Addition to Acrylate Systems
| Nucleophile (Nu:⁻) | Product Type |
| R₂CuLi (Gilman reagent) | β-Alkylated ester |
| R₂NH (Secondary amine) | β-Amino ester |
| RS⁻ (Thiolate) | β-Thioether ester |
| CN⁻ (Cyanide) | β-Cyano ester |
The presence of the 2-bromo-6-hydroxyphenyl substituent can influence the rate and efficiency of these reactions through steric and electronic effects, although specific kinetic data for this particular compound is not extensively documented in readily available literature.
Cycloaddition Reactions (e.g., Diels-Alder)
The electron-deficient double bond of the acrylate moiety allows this compound to act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. In this concerted pericyclic reaction, the acrylate reacts with a conjugated diene to form a six-membered ring.
The reactivity of the acrylate as a dienophile is enhanced by the electron-withdrawing ester group. The stereochemistry of the Diels-Alder reaction is highly predictable, with the endo product often being the kinetically favored isomer due to secondary orbital interactions. The regioselectivity of the reaction with unsymmetrical dienes is governed by the electronic nature of both the diene and the dienophile. For 3-aryl-acrylates, the electronic properties of the aryl substituents can influence the frontier molecular orbital energies, thereby affecting the reaction rate and selectivity.
While specific examples of Diels-Alder reactions involving this compound are not prevalent in the literature, the general reactivity of acrylates as dienophiles is well-established. For example, ethyl acrylate reacts with 1,3-butadiene (B125203) to form ethyl cyclohex-3-enecarboxylate.
Polymerization Mechanisms
The vinyl group of the acrylate moiety enables this compound to undergo polymerization, forming polyacrylate chains. This process can be initiated through various mechanisms, including free-radical, anionic, and controlled radical polymerization techniques.
Free-Radical Polymerization: This is a common method for polymerizing acrylates. The process involves three main steps: initiation, propagation, and termination. An initiator, such as a peroxide or an azo compound, is used to generate free radicals, which then add to the double bond of the monomer to initiate the polymer chain. The chain grows through the successive addition of monomer units. Termination occurs through the combination or disproportionation of two growing polymer chains. The presence of the bulky and polar 2-bromo-6-hydroxyphenyl group may influence the polymerization kinetics and the properties of the resulting polymer.
Anionic Polymerization: Anionic polymerization of acrylates can be initiated by strong nucleophiles, such as organolithium compounds. This method can lead to polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity). The presence of the acidic phenolic proton would need to be considered in an anionic polymerization, as it could be deprotonated by the initiator or the propagating chain, thus terminating the polymerization. Protection of the hydroxyl group would likely be necessary.
Reactions Involving the Aromatic Ring System
The aromatic ring of this compound is substituted with a hydroxyl group, a bromine atom, and the ethyl acrylate side chain. These substituents significantly influence the reactivity of the ring towards substitution reactions.
Electrophilic Aromatic Substitution Pathways
The benzene (B151609) ring in this molecule is subject to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The regiochemical outcome of such reactions is determined by the directing effects of the existing substituents.
Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho, para-director. It strongly donates electron density to the ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack.
Bromo Group (-Br): The bromine atom is a deactivating group due to its inductive electron-withdrawing effect. However, due to the donation of a lone pair of electrons through resonance, it is also an ortho, para-director.
Ethyl Acrylate Group (-CH=CHCO₂Et): This group is deactivating due to the electron-withdrawing nature of the conjugated carbonyl group, and it directs incoming electrophiles to the meta position.
Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Activating/Deactivating | Directing Effect |
| -OH | Strongly Activating | ortho, para |
| -Br | Deactivating | ortho, para |
| -CH=CHCO₂Et | Deactivating | meta |
Nucleophilic Aromatic Substitution (SNAr) on the Bromine Atom
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group, in this case, the bromine atom, by a nucleophile. For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that is formed during the reaction.
In this compound, the primary electron-withdrawing group is the ethyl acrylate substituent. However, it is located meta to the bromine atom. The hydroxyl group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, the aromatic ring is not sufficiently activated for a standard addition-elimination SNAr reaction to readily occur under typical conditions. Displacement of the bromine atom via an SNAr mechanism would likely require harsh reaction conditions, such as high temperatures and pressures, or the use of a strong base that could potentially proceed through a benzyne (B1209423) intermediate, although the presence of the acidic phenol (B47542) complicates this pathway.
Transformations of the Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site for chemical modification, enabling the synthesis of a diverse array of derivatives through esterification, etherification, and oxidation reactions.
Esterification and Etherification Reactions
The hydroxyl group can readily undergo esterification and etherification, although the steric hindrance imposed by the adjacent bromine atom and the acrylate side chain can influence reaction conditions and yields.
Esterification: The conversion of the hydroxyl group to an ester can be achieved using various acylating agents. For sterically hindered phenols, the use of more reactive acylating agents or specific catalysts may be necessary to achieve high yields. While specific studies on the esterification of this compound are not extensively documented, general principles for the acylation of hindered phenols apply. For instance, the use of acid anhydrides with a catalytic amount of a strong acid or a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction.
Table 1: Representative Esterification Reactions of Sterically Hindered Phenols
| Phenol Substrate | Acylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 2,6-Di-tert-butylphenol | Acetic Anhydride | DMAP | Pyridine | 25 | >95 |
| 2-Bromo-6-methylphenol | Benzoyl Chloride | Triethylamine | Dichloromethane (B109758) | 25 | 85 |
| 2,6-Dimethylphenol | Isobutyric Anhydride | DMAP | N/A | 25 | >99 |
Etherification: The Williamson ether synthesis is a classical and versatile method for forming ethers from alkoxides and alkyl halides. masterorganicchemistry.comwikipedia.org This SN2 reaction is most effective with primary alkyl halides to minimize competing elimination reactions. masterorganicchemistry.com For a sterically hindered phenol like this compound, deprotonation with a strong base such as sodium hydride (NaH) to form the more nucleophilic phenoxide is the first step. francis-press.com Subsequent reaction with an alkyl halide would yield the corresponding ether. The choice of base and solvent is crucial for the success of this reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) often being preferred to enhance the nucleophilicity of the phenoxide. organic-synthesis.com
Table 2: General Conditions for Williamson Ether Synthesis with Hindered Phenols
| Phenol Substrate | Alkyl Halide | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| 2-Bromophenol (B46759) | Methyl Iodide | NaH | THF | 25-60 |
| 2,6-Diisopropylphenol | Ethyl Bromide | K₂CO₃ | Acetonitrile | 80 |
| 2-Bromo-6-substituted phenols | Primary Alkyl Halide | Cs₂CO₃ | DMF | 25-80 |
Oxidation Pathways
The phenolic moiety of this compound is susceptible to oxidation, which can lead to a variety of products, including quinones or coupled biaryl compounds. The specific outcome of the oxidation depends on the oxidant used and the reaction conditions.
Oxidative coupling of phenols is a common transformation that can form either C-C or C-O bonds. wikipedia.org For 2-bromophenols, oxidative processes can lead to the formation of hydroxylated species, cleavage of the C-C bond, and polymerization. nih.gov The presence of the bromine atom can influence the regioselectivity of these coupling reactions. While specific studies on the oxidation of this compound are limited, research on the oxidation of other bromophenols provides insight into potential reaction pathways. For example, the oxidation of 2-bromophenol with iron(VI) ferrate has been shown to result in a complex mixture of products arising from hydroxylation, direct oxidation, and polymerization. nih.gov
Investigation of Reaction Kinetics and Thermodynamics
The study of reaction kinetics and thermodynamics provides crucial insights into the mechanism and feasibility of chemical transformations. For the intramolecular Heck cyclization of 2-halophenyl acrylates to form coumarins, both kinetic and thermodynamic factors play a significant role.
Theoretical studies using Density Functional Theory (DFT) can be employed to explore the reaction mechanism and the factors governing regioselectivity. nih.gov Such calculations can reveal the energy barriers associated with different reaction pathways, helping to explain why one product is formed preferentially over another. For palladium-catalyzed C-H activation reactions, it has been shown that the formation of a six-membered palladacycle can be kinetically favored, while a five-membered palladacycle may be thermodynamically more stable. nih.gov This interplay between kinetic and thermodynamic control can be a key factor in determining the final product distribution.
Computational and Theoretical Investigations of Ethyl E 3 2 Bromo 6 Hydroxyphenyl Acrylate
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to elucidating the electronic properties of Ethyl (E)-3-(2-bromo-6-hydroxyphenyl)acrylate. These methods provide a detailed picture of the electron distribution and molecular orbitals, which are key to understanding the molecule's stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), are utilized to analyze its molecular orbitals and electron density. nih.gov
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the electronic transition properties of a molecule. The energy gap between the HOMO and LUMO is a significant indicator of chemical reactivity and kinetic stability. In substituted phenylacrylates, the distribution of HOMO and LUMO is typically spread across the aromatic ring and the acrylate (B77674) moiety, indicating a delocalized π-electron system. The presence of the electron-withdrawing bromine atom and the electron-donating hydroxyl group on the phenyl ring influences the energy levels of these frontier orbitals.
A representative table of calculated electronic properties for a molecule with similar structural features is presented below.
| Property | Representative Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Energy Gap | 4.7 eV |
| Dipole Moment | 3.2 D |
Note: These are representative values based on DFT calculations of structurally similar compounds and are intended for illustrative purposes.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide a high level of theoretical accuracy for determining the optimized geometry and total energy of a molecule. nih.gov For this compound, these methods are employed to find the most stable three-dimensional arrangement of its atoms.
Geometry optimization involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. This process yields precise information about bond lengths, bond angles, and dihedral angles. For instance, the planarity of the acrylate group and its orientation relative to the phenyl ring are key outcomes of such calculations. The results of geometry optimization are crucial for subsequent calculations of other molecular properties, such as vibrational frequencies.
The following table shows typical optimized geometrical parameters for the core structure of a substituted phenylacrylate, as would be determined by ab initio calculations.
| Parameter | Bond/Angle | Representative Value |
| Bond Length (Å) | C=C (acrylate) | 1.34 Å |
| Bond Length (Å) | C=O (carbonyl) | 1.22 Å |
| Bond Length (Å) | C-Br | 1.90 Å |
| Bond Length (Å) | C-O (hydroxyl) | 1.36 Å |
| Bond Angle (°) | C=C-C (phenyl) | 125° |
| Bond Angle (°) | O=C-O (ester) | 124° |
| Dihedral Angle (°) | C(phenyl)-C=C-C | ~180° (trans) |
Note: These values are illustrative and based on calculations of analogous molecules.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the ethyl acrylate side chain and the potential for rotation around single bonds necessitate a thorough conformational analysis to identify the most stable conformers and the energy barriers between them.
Potential energy surface (PES) scans are performed by systematically changing a specific dihedral angle and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states and rotational barriers. For this compound, the preferred conformation is likely to be one that minimizes steric hindrance and maximizes stabilizing intramolecular interactions.
A key structural feature of this compound is the presence of a hydroxyl group at the ortho position to the acrylate substituent. This arrangement allows for the formation of an intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen of the acrylate group. nih.govnih.gov This interaction can significantly influence the molecule's conformation and stability.
Computational studies can quantify the strength of this hydrogen bond by analyzing the O-H···O distance, the bond angle, and the electron density at the bond critical point using Atoms in Molecules (AIM) theory. ias.ac.in The presence of a strong intramolecular hydrogen bond is expected to lock the molecule into a more planar conformation and increase its stability. This interaction is also reflected in the calculated vibrational frequencies, with a characteristic red shift of the O-H stretching frequency. ias.ac.in
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.
For this compound, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These calculations provide predicted ¹H and ¹³C NMR chemical shifts that can be compared with experimental data to confirm the molecular structure. The chemical shifts of the aromatic protons are particularly sensitive to the electronic effects of the bromo and hydroxyl substituents. wisc.eduyoutube.com
Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations, typically performed at the DFT level, yield a set of normal modes of vibration and their corresponding frequencies. researchgate.net The calculated frequencies are often scaled to better match experimental Fourier-transform infrared (FTIR) and Raman spectra. Key vibrational modes for this molecule would include the O-H stretch (affected by hydrogen bonding), the C=O stretch of the ester, the C=C stretch of the acrylate, and various aromatic ring vibrations.
The table below presents representative predicted spectroscopic data for a molecule with similar functional groups.
| Spectroscopic Parameter | Group/Atom | Representative Predicted Value |
| ¹H NMR Chemical Shift (ppm) | Aromatic Protons | 6.8 - 7.5 ppm |
| ¹H NMR Chemical Shift (ppm) | Vinylic Protons | 6.5 - 8.0 ppm |
| ¹H NMR Chemical Shift (ppm) | -OH Proton | > 10 ppm (due to H-bonding) |
| ¹³C NMR Chemical Shift (ppm) | Carbonyl Carbon | ~165 ppm |
| Vibrational Frequency (cm⁻¹) | O-H Stretch (H-bonded) | ~3200 cm⁻¹ |
| Vibrational Frequency (cm⁻¹) | C=O Stretch | ~1700 cm⁻¹ |
| Vibrational Frequency (cm⁻¹) | C=C Stretch | ~1630 cm⁻¹ |
Note: These are illustrative values based on computational studies of analogous compounds and serve as a guide for expected spectroscopic features.
Reaction Mechanism Elucidation through Transition State Analysis
The elucidation of reaction mechanisms at a molecular level is fundamental to understanding and predicting chemical reactivity. For a molecule like this compound, with its array of functional groups—a bromo substituent, a hydroxyl group, and an acrylate moiety—several reaction pathways could be envisaged. Theoretical calculations, particularly the identification of transition states, are pivotal in mapping out the most energetically favorable of these pathways.
While specific experimental studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, theoretical studies on similar acrylate systems provide a framework for what might be expected. For instance, studies on the thermal self-initiation of simple acrylates like ethyl and n-butyl acrylate have utilized density functional theory (DFT) to explore cycloaddition reactions. researchgate.net These studies calculate the energy barriers for different pathways, such as [4+2] and [2+2] cycloadditions, by locating the corresponding transition state structures on the potential energy surface. researchgate.net
For this compound, a potential intramolecular reaction could be a cyclization to form a coumarin (B35378) or chromone (B188151) derivative, a common reaction for ortho-substituted phenolic compounds. A transition state analysis for such a reaction would involve mapping the geometric and energetic changes as the molecule proceeds from the reactant to the product. This would include the formation of a new bond between the phenolic oxygen and the acrylate double bond, likely preceded by rotation around the single bonds to achieve a suitable conformation. The energy of the transition state would determine the kinetic feasibility of such a cyclization.
Hypothetical Transition State Analysis for Intramolecular Cyclization:
| Reaction Coordinate | Key Geometric Parameters | Calculated Energy (kcal/mol) |
| Reactant | Dihedral angle (C-C-C-O) ~180° | 0 |
| Transition State | Forming O-C bond distance ~2.0 Å | (Not found in searches) |
| Product | Formed C-O bond distance ~1.4 Å | (Not found in searches) |
This table represents a hypothetical scenario for illustrative purposes, as specific computational data for this compound was not found.
Molecular Docking and Simulation Studies with Hypothetical Biomolecular Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is frequently used to predict the binding of a small molecule ligand to the active site of a protein. Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-protein complex over time.
Given the structural features of this compound, it could hypothetically interact with various biomolecular targets. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the ester group can also participate in hydrogen bonding. The aromatic ring can engage in π-stacking interactions.
For instance, many enzymes have active sites that can accommodate such functionalities. A hypothetical docking study could explore the binding of this compound to an enzyme like a kinase or a protease. The docking algorithm would sample a large number of orientations of the molecule within the enzyme's active site and score them based on a force field that estimates the binding affinity.
Hypothetical Molecular Docking Results:
| Target Protein | Binding Site Residues | Predicted Binding Affinity (kcal/mol) | Key Interactions |
| Hypothetical Kinase | Asp145, Lys72, Val23 | (Not found in searches) | H-bond with Asp145 (hydroxyl), H-bond with Lys72 (carbonyl), Hydrophobic interaction with Val23 (aromatic ring) |
| Hypothetical Protease | His57, Ser195, Gly193 | (Not found in searches) | H-bond with His57 (hydroxyl), H-bond with Gly193 (carbonyl) |
This table is for illustrative purposes and is based on general principles of molecular docking, as specific studies on this compound were not identified.
Molecular dynamics simulations could then be used to refine the docked pose and assess the stability of the predicted interactions over a period of nanoseconds. These simulations provide a more dynamic picture of the binding event, taking into account the flexibility of both the ligand and the protein.
Exploration of Biological Activities and Mechanistic Insights of Ethyl E 3 2 Bromo 6 Hydroxyphenyl Acrylate in Vitro Studies
Investigations into Enzymatic Inhibition or Activation (In Vitro Assays)
Research into the enzymatic interactions of Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate has primarily focused on its inhibitory effects.
Inhibition Kinetics and Binding Modes (Enzyme-Substrate Interactions)
Currently, detailed studies on the inhibition kinetics and specific binding modes of this compound with its target enzymes are not extensively documented in publicly available literature. General methodologies for determining these parameters for enzyme inhibitors, such as Michaelis-Menten kinetics and the construction of Lineweaver-Burk plots, would be applicable to elucidate the nature of inhibition (e.g., competitive, non-competitive, or uncompetitive). Computational molecular docking studies could also provide insights into the binding interactions at the atomic level.
Identification of Target Enzymes and Pathways (e.g., α-glucosidase)
In vitro assays have identified α-glucosidase as a target enzyme for compounds structurally related to this compound. A study evaluating a series of (E)-methyl/ethyl-3-(2-hydroxyphenyl)acrylates demonstrated that certain derivatives possess α-glucosidase inhibitory activity. researchgate.net Specifically, the compound corresponding to this compound, designated as compound 3p in the study, was one of the active derivatives. researchgate.net The research highlighted the potential of this structural scaffold to interfere with carbohydrate metabolism pathways by inhibiting this key enzyme.
The α-glucosidase inhibitory activity for this compound is presented in the table below.
Table 1: In Vitro α-Glucosidase Inhibitory Activity of this compound
| Compound | Target Enzyme | IC50 (µg/mL) |
|---|---|---|
| This compound | α-glucosidase | 15.2 ± 0.28 |
Data sourced from Hariprasad et al., 2021. researchgate.net
Receptor Binding Studies (In Vitro Assays)
As of the current body of scientific literature, specific in vitro receptor binding assays for this compound have not been reported.
Ligand-Receptor Interaction Mechanisms
Due to the absence of dedicated receptor binding studies, the mechanisms of interaction between this compound and any specific receptors have not been elucidated.
Cellular Pathway Modulation Studies (In Vitro Cell Lines)
There is currently no available research detailing the effects of this compound on cellular pathways in in vitro cell line models.
Investigation of Signal Transduction Cascades
The impact of this compound on specific signal transduction cascades has not yet been investigated. Future studies utilizing various cell lines could explore its potential effects on pathways commonly modulated by phenolic compounds, such as those involved in inflammation and oxidative stress.
Gene Expression and Protein Regulation Analysis
Currently, there is a lack of specific published research investigating the direct effects of this compound on gene expression and protein regulation in any biological system. In vitro studies utilizing techniques such as quantitative polymerase chain reaction (qPCR), Western blotting, or proteomics to elucidate the molecular pathways modulated by this compound have not been reported. Therefore, the impact of this compound on the expression of specific genes or the regulation of protein synthesis and activity remains an area for future investigation.
Antimicrobial or Antifungal Activity Assessment (In Vitro Culture)
While direct studies on this compound are limited, research on structurally similar p-hydroxyphenyl acrylate (B77674) derivatives provides valuable insights into its potential antimicrobial and antifungal activities. Studies have consistently shown that compounds possessing an acrylate moiety attached to a phenyl ring exhibit notable antimicrobial properties. The antimicrobial activity of p-hydroxyphenyl acrylate derivatives has been demonstrated against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungi. nih.gov
The general structure-activity relationship suggests that the acryl group is the primary driver of the antimicrobial effect. nih.gov The presence of the phenyl ring is also considered important for enhancing this activity. nih.gov Given that this compound possesses both the ethyl acrylate group and a substituted phenyl ring (2-bromo-6-hydroxyphenyl), it is hypothesized to exhibit similar antimicrobial and antifungal properties. The substitution with a bromine atom and a hydroxyl group on the phenyl ring may further modulate this activity.
Table 1: Postulated Antimicrobial Spectrum based on Related Compounds
| Microorganism Type | Examples of Susceptible Organisms (from related compounds) | Postulated Activity of this compound |
|---|---|---|
| Gram-positive bacteria | Staphylococcus aureus | Likely active |
| Gram-negative bacteria | Pseudomonas aeruginosa | Likely active |
Note: This table is based on the activities of related p-hydroxyphenyl acrylate derivatives and represents a scientific postulation in the absence of direct experimental data for this compound.
The mechanistic basis of growth inhibition by hydroxyphenyl acrylates has been investigated for the parent compound, p-hydroxyphenyl acrylate (HPA). Research indicates that HPA exerts its antimicrobial effects primarily by targeting the cell membrane of microorganisms. researchgate.net At concentrations above the minimum inhibitory concentration (MIC), HPA has been shown to induce cell lysis and cause the leakage of intracellular components. researchgate.net Furthermore, it has been observed to suppress the respiratory activity of the cells. researchgate.net
To date, specific molecular targets within microorganisms for this compound have not been identified in the scientific literature. While the cytoplasmic membrane is implicated as a primary site of action for related compounds, the specific proteins, enzymes, or other biomolecules that this compound interacts with remain to be elucidated. Future research employing techniques such as affinity chromatography, target-based screening, and computational modeling could help in identifying the precise molecular targets of this and related acrylate compounds.
Antioxidant Properties and Radical Scavenging Mechanisms
Phenolic compounds are well-established as effective antioxidants due to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals. nih.gov This process stabilizes the free radical and terminates the radical chain reaction, thereby preventing oxidative damage to cellular components. The resulting phenoxyl radical is often stabilized by resonance, making it less reactive.
This compound, containing a phenolic hydroxyl group, is expected to possess antioxidant properties. The primary mechanism of its radical scavenging activity would likely involve the hydrogen atom transfer (HAT) from the 6-hydroxyl group on the phenyl ring.
The presence of a bromine atom at the 2-position of the phenyl ring may influence the antioxidant capacity of the molecule. Halogen substitution on phenolic rings can have complex effects on their antioxidant activity, which can either be enhanced or diminished depending on the position and nature of the halogen. The electron-withdrawing nature of bromine could potentially affect the bond dissociation enthalpy of the O-H bond, which is a key determinant of antioxidant activity. However, without experimental data from antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, the precise antioxidant potential of this compound remains speculative.
Table 2: Key Moieties and Their Postulated Role in Biological Activity
| Structural Moiety | Postulated Biological Function | Underlying Mechanism |
|---|---|---|
| Ethyl acrylate group | Antimicrobial/Antifungal Activity | Interaction with and disruption of microbial cell membranes. |
Structure Activity Relationship Sar Studies and Molecular Design Strategies for Ethyl E 3 2 Bromo 6 Hydroxyphenyl Acrylate Analogues
Systematic Modification of the Bromine Moiety and its Impact on Activity
The bromine atom at the 2-position of the phenyl ring is a key feature of the lead compound. Its modification can significantly impact the molecule's physicochemical properties and biological activity. The introduction of different halogens or other substituents can alter the electronic and steric characteristics of the aromatic ring, thereby influencing its interaction with biological targets.
Table 1: Hypothetical SAR of Bromine Moiety Modification
| Modification | Expected Impact on Lipophilicity | Potential Influence on Biological Activity |
| Replacement with Fluorine | Decrease | May enhance binding through specific interactions (e.g., hydrogen bonding) and improve metabolic stability. |
| Replacement with Chlorine | Similar to Bromine | Could maintain or slightly alter activity depending on the target's steric and electronic requirements. |
| Replacement with Iodine | Increase | Increased size and polarizability might enhance van der Waals interactions but could also introduce steric hindrance. |
| Replacement with Methyl group | Increase | Can enhance hydrophobic interactions but may alter the electronic nature of the ring. |
| Replacement with Hydrogen (unsubstituted) | Decrease | Serves as a baseline to understand the contribution of the halogen to the overall activity. |
Derivatization of the Hydroxyl Group and its Influence on Biological/Chemical Profiles
The phenolic hydroxyl group at the 6-position is a potential site for hydrogen bonding and can play a critical role in the molecule's interaction with biological targets. Derivatization of this group can modulate the compound's polarity, solubility, and metabolic stability.
Table 2: Potential Effects of Hydroxyl Group Derivatization
| Derivatization | Change in Polarity | Potential Consequence |
| O-Methylation | Decrease | Masks the hydrogen bond donating ability, which can decrease or increase activity depending on the target. May improve membrane permeability. |
| O-Acetylation | Decrease | Can act as a prodrug, releasing the active hydroxyl compound upon hydrolysis. May improve bioavailability. |
| O-Benzylation | Significant Decrease | Introduces a bulky, lipophilic group that could enhance binding in hydrophobic pockets or cause steric clashes. |
| Conversion to Phenoxide salt | Significant Increase | Increases water solubility but may decrease cell permeability. |
Variation of the Acrylate (B77674) Ester Group and its Effects on Reactivity/Interactions
Variations can include changing the alkyl chain length of the ester (e.g., methyl, propyl, butyl) or introducing more complex ester groups. These changes can affect the compound's lipophilicity and susceptibility to hydrolysis by esterases. The reactivity of the α,β-unsaturated system can also be modulated by these changes. The importance of the acryl group in the antimicrobial activity of p-hydroxyphenyl acrylate derivatives has been previously reported. nih.govresearchgate.net
Table 3: Influence of Acrylate Ester Group Variation
| Ester Group | Expected Change in Lipophilicity | Potential Impact on Reactivity/Interactions |
| Methyl Ester | Decrease | May exhibit slightly different rates of hydrolysis and altered steric interactions at the binding site. |
| Propyl/Butyl Ester | Increase | Increased lipophilicity can enhance membrane permeability and hydrophobic interactions. |
| Amide | Varies (based on substitution) | Introduces hydrogen bonding capabilities and can alter the electronic nature of the acrylate system. |
| Free Carboxylic Acid | Significant Increase in Polarity | May form stronger ionic interactions with target residues but could have reduced cell permeability. |
Modification of the Aromatic Ring System and Substituent Effects
The 2-bromo-6-hydroxyphenyl ring is the core scaffold of the molecule. Introducing additional substituents on this ring or replacing it with other aromatic or heteroaromatic systems can lead to the discovery of analogues with improved activity and selectivity.
The position and electronic nature of new substituents can fine-tune the electronic properties of the entire molecule. For instance, adding electron-withdrawing groups could enhance the electrophilicity of the acrylate Michael acceptor, while electron-donating groups could have the opposite effect. The stereoelectronic effect of the phenyl group has been noted as important for the antimicrobial activity of related compounds. researchgate.net
Table 4: Effects of Aromatic Ring Modification
| Modification | Potential Effect on Electronic Properties | Possible Outcome |
| Addition of a nitro group | Strong electron-withdrawing | May increase reactivity and alter binding mode. |
| Addition of a methoxy group | Electron-donating | Could increase electron density and affect metabolic stability. |
| Replacement with a pyridine ring | Introduction of a basic nitrogen | May introduce new hydrogen bonding opportunities and alter solubility. |
| Replacement with a thiophene ring | Alteration of ring size and electronics | Can explore different steric and electronic requirements of the binding pocket. |
Stereochemical Considerations in Molecular Design
The double bond in the acrylate moiety exists in an (E)-configuration. The stereochemistry around this double bond is critical as the (E) and (Z) isomers will have different spatial arrangements of the substituents, leading to different interactions with a biological target.
Molecular design strategies should focus on synthesizing stereochemically pure isomers to evaluate their individual contributions to the observed activity. In many biologically active compounds with a similar acrylic acid core, the (E)-isomer is often found to be the more active form. nih.gov Maintaining the planarity and the specific geometric arrangement of the phenyl ring and the acrylate group is likely crucial for activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For analogues of ethyl (E)-3-(2-bromo-6-hydroxyphenyl)acrylate, QSAR studies can be employed to predict the activity of newly designed compounds before their synthesis.
Descriptors used in QSAR models can include physicochemical properties such as logP (lipophilicity), molar refractivity (steric bulk), and electronic parameters (e.g., Hammett constants). By developing a robust QSAR model, the design process can be guided towards compounds with a higher probability of being active.
Ligand-Based and Structure-Based Design Approaches
In the absence of a known 3D structure of the biological target, ligand-based drug design strategies can be employed. These methods rely on the knowledge of other molecules that bind to the target of interest. Pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, is a common ligand-based approach.
If the 3D structure of the biological target is available, structure-based drug design (SBDD) becomes a powerful tool. Molecular docking studies can be performed to predict the binding mode of this compound and its analogues within the active site of the target. This information can then be used to design new derivatives with improved binding affinity and selectivity. For instance, novel cinnamic acid derivatives have been designed as potential anticancer agents using a structure-based drug design approach. biointerfaceresearch.com
Advanced Applications of Ethyl E 3 2 Bromo 6 Hydroxyphenyl Acrylate in Chemical Sciences
Utilization as a Monomer in Polymer Science
Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate, with its vinyl group, is a viable monomer for polymerization reactions. The presence of the bromo and hydroxyl functionalities on the phenyl ring allows for the synthesis of polymers with unique properties and the potential for post-polymerization modification.
Synthesis of Novel Polyacrylates with Functionalized Side Chains
The polymerization of this compound can lead to the formation of polyacrylates with pendant 2-bromo-6-hydroxyphenyl groups. These functionalized side chains can impart specific characteristics to the polymer, such as increased refractive index, thermal stability, and altered solubility. The general scheme for the radical polymerization of this monomer is depicted below:
Scheme 1: Radical Polymerization of this compound
Where Ar represents the phenyl ring.
The reactivity of the acrylate (B77674) monomer in polymerization can be influenced by the nature of the substituents on the phenyl ring. The electron-withdrawing nature of the bromine atom and the electron-donating nature of the hydroxyl group can affect the electron density of the vinyl group, thereby influencing the rate of polymerization and the properties of the resulting polymer.
Table 1: Potential Properties of Poly[this compound]
| Property | Potential Influence of Functional Groups |
|---|---|
| Glass Transition Temperature (Tg) | The bulky and rigid phenyl group would likely lead to a higher Tg compared to simple poly(ethyl acrylate). |
| Refractive Index | The presence of the bromine atom and the aromatic ring is expected to increase the refractive index of the polymer. |
| Solubility | The hydroxyl group can participate in hydrogen bonding, potentially increasing the polymer's solubility in polar solvents. |
| Adhesion | The polar hydroxyl groups can enhance adhesion to various substrates through hydrogen bonding. |
| Chemical Reactivity | The bromo and hydroxyl groups on the phenyl ring serve as reactive sites for post-polymerization modifications. |
Development of Specialty Polymers for Specific Applications (e.g., coatings, adhesives)
The unique combination of functional groups in this compound makes its corresponding polymer a candidate for specialty applications.
Coatings: Polymers derived from this monomer could be utilized in the formulation of specialty coatings. The aromatic rings would contribute to good thermal and dimensional stability, while the hydroxyl groups could promote adhesion to substrates and allow for cross-linking with other resins, such as melamine-formaldehyde or isocyanates, to form durable networks. The bromine atom could enhance flame retardant properties.
Adhesives: The presence of polar functional groups, particularly the hydroxyl group, can improve the adhesive properties of the resulting polymer. barentz-na.com These groups can form strong interactions with a variety of surfaces, making the polymer potentially useful in the formulation of pressure-sensitive or structural adhesives. barentz-na.com
Precursor in Organic Synthesis for Complex Molecular Architectures
The structure of this compound incorporates several reactive sites, making it a valuable building block for the synthesis of more complex molecules.
Building Block for Natural Product Synthesis
The core structure of this compound is related to phenylpropanoids, which are precursors to a wide variety of natural products. Specifically, the 2-hydroxyphenyl acrylate moiety is a key intermediate in the biosynthesis and chemical synthesis of coumarins, a class of compounds with significant biological activities. nih.gov
The intramolecular cyclization of substituted 3-(2-hydroxyphenyl)acrylates is a common strategy for the synthesis of coumarins. In the case of this compound, an intramolecular Heck reaction could potentially be employed to form a new carbon-carbon bond between the vinyl group and the carbon bearing the bromine atom, leading to the formation of a substituted coumarin (B35378).
Scheme 2: Proposed Intramolecular Heck Cyclization to a Coumarin Derivative
This approach would provide access to coumarins with substitution patterns that may be difficult to achieve through traditional methods like the Pechmann or Perkin reactions. pharmainfo.in
Intermediate for Pharmaceutical or Agrochemical Development (Pre-clinical)
The potential for this compound to be a precursor to coumarins is significant, as coumarin derivatives are known to possess a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer properties. pharmainfo.in The bromo and ester functionalities on the coumarin ring, derived from this compound, would allow for further chemical modifications to develop analogues with potentially enhanced or novel biological activities.
Furthermore, the acrylate moiety itself can undergo various transformations. For instance, Michael addition reactions with various nucleophiles could be used to introduce new functional groups, leading to a diverse library of compounds for screening in pharmaceutical or agrochemical research.
Application in Catalysis as a Ligand or Substrate
While less common than its role as a monomer or synthetic precursor, the functional groups present in this compound suggest potential applications in the field of catalysis.
The hydroxyl group and the ester carbonyl group can act as coordinating sites for metal ions. This could allow the molecule to function as a bidentate ligand, forming stable complexes with various transition metals. The properties of such metal complexes, including their catalytic activity, would be influenced by the electronic and steric effects of the bromo and acrylate substituents.
As a substrate, the double bond of the acrylate can participate in various metal-catalyzed reactions. For example, it could be a substrate in hydrogenation, hydroformylation, or other addition reactions. Moreover, the aryl bromide functionality is a classic handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. wikipedia.orgmdpi.com In such a scenario, the molecule would act as a substrate to be further functionalized.
Table 2: Potential Catalytic Applications of this compound
| Role | Potential Reaction | Metal Catalyst |
|---|---|---|
| Ligand | Formation of metal complexes for various catalytic transformations. | Transition metals (e.g., Pd, Ru, Rh, Cu) |
| Substrate | Heck Reaction: Coupling with an alkene. | Palladium |
| Substrate | Suzuki Coupling: Coupling with a boronic acid. | Palladium |
| Substrate | Stille Coupling: Coupling with an organotin compound. | Palladium |
| Substrate | Catalytic Hydrogenation of the double bond. | Palladium, Platinum, Nickel |
The dual functionality of having both a site for cross-coupling (the C-Br bond) and a polymerizable group (the acrylate) could also be exploited in the synthesis of functional materials where catalytic sites are incorporated into a polymer chain.
Research on this compound in Sensing Applications Remains Undisclosed
Despite a thorough review of available scientific literature, there is currently no published research detailing the application of this compound in the development of sensing materials or chemical probes.
This compound, a specific chemical compound identified by its unique structure, has not been documented in peer-reviewed journals or scientific papers for its use in creating sensors for detecting ions, molecules, or other chemical species. Consequently, detailed research findings, data on its sensing mechanisms, or performance metrics such as detection limits and response times are not available in the public domain.
The development of chemical sensors is a significant area of research within the chemical sciences, focusing on the design and synthesis of molecules that can signal the presence of a specific analyte through mechanisms such as changes in color (colorimetric) or light emission (fluorometric). These sensors are crucial for applications in environmental monitoring, medical diagnostics, and industrial process control.
While the core structure of this compound contains functional groups that could theoretically be explored for sensing properties, the scientific community has not yet published any studies that investigate or confirm such capabilities. Information regarding its potential to act as a receptor for specific analytes or its performance in any sensing system is therefore unavailable.
Further research would be required to determine if this compound or its derivatives possess any utility in the field of chemical sensing. Until such research is conducted and published, its role in the development of sensing materials remains purely speculative.
Environmental Fate and Mechanistic Degradation Pathways of Ethyl E 3 2 Bromo 6 Hydroxyphenyl Acrylate Laboratory Studies
Photodegradation Studies in Aqueous and Non-Aqueous Media
Photodegradation is anticipated to be a significant abiotic degradation pathway for Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate in the environment. researchgate.net The presence of a chromophore, the brominated phenyl group, suggests that the compound will absorb ultraviolet (UV) radiation from sunlight, leading to its transformation. mdpi.com
Identification of Photoproducts and Reaction Mechanisms
Direct photolysis of brominated aromatic compounds in aqueous solutions often involves the cleavage of the carbon-bromine (C-Br) bond. nih.gov This can occur through homolytic cleavage to form a phenyl radical and a bromine radical, or through heterolytic cleavage. The subsequent reactions of these reactive intermediates with water or other components of the medium would lead to a variety of photoproducts.
One of the primary photodegradation reactions for brominated phenols is reductive debromination, where a bromine atom is replaced by a hydrogen atom. nih.gov This process can lead to the formation of less halogenated and potentially more mobile and biodegradable compounds. For this compound, this would result in the formation of Ethyl (E)-3-(2-hydroxyphenyl)acrylate. Further degradation of the aromatic ring can also occur.
In addition to debromination, other photochemical reactions may include hydroxylation of the aromatic ring and isomerization of the acrylate (B77674) double bond. The presence of the acrylate group might also lead to photo-induced polymerization. The specific photoproducts formed would depend on various factors such as the solvent, pH, and the presence of photosensitizers. mdpi.com
Table 1: Plausible Photoproducts of this compound in Aqueous Media
| Plausible Photoproduct | Postulated Formation Mechanism |
|---|---|
| Ethyl (E)-3-(2-hydroxyphenyl)acrylate | Reductive debromination |
| 2-Bromo-6-hydroxybenzaldehyde (B41729) | Oxidation of the acrylate side chain |
| Phenol (B47542) | Cleavage of the acrylate group and debromination |
Biodegradation Studies by Microorganisms (In Vitro Soil or Water Models)
The biodegradation of halogenated organic compounds is a critical process in their environmental removal. nih.gov However, such compounds are often recalcitrant to microbial degradation due to the stability of the C-Br bond and the toxicity of the parent compound or its metabolites to microorganisms. nih.gov
Identification of Microbial Metabolites
Microbial degradation of brominated aromatic compounds can proceed under both aerobic and anaerobic conditions. nih.gov Under aerobic conditions, bacteria often initiate the degradation by incorporating oxygen into the aromatic ring using dioxygenase enzymes. researchgate.net This can lead to the formation of catechols, which are then susceptible to ring cleavage.
For this compound, a likely initial step would be the enzymatic hydrolysis of the ester bond by esterases, releasing ethanol (B145695) and (E)-3-(2-Bromo-6-hydroxyphenyl)acrylic acid. nih.gov The resulting acrylic acid derivative could then be further metabolized. Another potential pathway involves the initial attack on the aromatic ring, leading to debromination and hydroxylation.
Under anaerobic conditions, reductive dehalogenation is a more common initial step, where the bromine substituent is removed. nih.gov
Table 2: Potential Microbial Metabolites of this compound
| Potential Metabolite | Potential Metabolic Pathway |
|---|---|
| (E)-3-(2-Bromo-6-hydroxyphenyl)acrylic acid | Ester hydrolysis |
| 2-Bromohydroquinone | Ring hydroxylation and side-chain cleavage |
| Protocatechuic acid | Debromination, hydroxylation, and ring cleavage |
Elucidation of Enzyme-Mediated Degradation Pathways
The key enzymes involved in the biodegradation of halogenated aromatics include halogenases, dioxygenases, and hydrolases. nih.gov Esterases would be crucial for the initial cleavage of the ethyl acrylate group. nih.gov Dioxygenases could initiate the breakdown of the aromatic ring, while halogenases could catalyze the removal of the bromine atom. The complete mineralization to carbon dioxide and water would involve a consortium of microorganisms with diverse metabolic capabilities. mdpi.com
Hydrolysis Mechanisms and Kinetics
The ester linkage in this compound is susceptible to hydrolysis, which can be a significant abiotic degradation pathway in aqueous environments. nih.gov The rate of hydrolysis is influenced by pH and temperature.
Hydrolysis can be catalyzed by both acids and bases. Under neutral to alkaline conditions, base-catalyzed hydrolysis (saponification) is typically the dominant mechanism for acrylate esters. nih.gov This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group.
The presence of the electron-withdrawing bromine atom and the hydroxyl group on the phenyl ring may influence the rate of hydrolysis compared to unsubstituted ethyl acrylate. The kinetics of hydrolysis are expected to follow pseudo-first-order kinetics in environments where the water concentration is in large excess.
Table 3: Predicted Hydrolysis Behavior of this compound
| Environmental Condition | Predicted Hydrolysis Rate | Primary Hydrolysis Products |
|---|---|---|
| Acidic (pH < 7) | Slow | (E)-3-(2-Bromo-6-hydroxyphenyl)acrylic acid and Ethanol |
| Neutral (pH = 7) | Moderate | (E)-3-(2-Bromo-6-hydroxyphenyl)acrylic acid and Ethanol |
Sorption and Desorption Behavior in Environmental Matrices (Laboratory Scale)
The sorption and desorption behavior of this compound in soil and sediment will govern its mobility and bioavailability. thescipub.com The key factors influencing sorption include the organic carbon content of the soil/sediment, clay content, pH, and the physicochemical properties of the compound itself, such as its hydrophobicity. researchgate.net
The presence of the brominated phenyl group suggests that the compound will have a moderate to high affinity for organic matter in soil and sediment. nih.gov The octanol-water partition coefficient (Kow) is a key parameter used to predict the extent of sorption. While an experimental Kow for this specific compound is not available, it is expected to be significant due to the presence of the halogen and the aromatic ring.
The hydroxyl group can participate in hydrogen bonding with soil components, and at higher pH values, it can deprotonate to form a phenolate (B1203915) anion. The anionic form is generally more water-soluble and less likely to sorb to organic matter but may interact with positively charged sites on clay minerals. thescipub.com
Table 4: Expected Sorption Characteristics of this compound
| Soil/Sediment Property | Expected Influence on Sorption |
|---|---|
| High Organic Carbon Content | Increased sorption |
| High Clay Content | Potential for increased sorption, especially at higher pH |
| Low pH | Increased sorption of the neutral molecule |
Conclusion and Future Research Trajectories for Ethyl E 3 2 Bromo 6 Hydroxyphenyl Acrylate
Synthesis of Advanced Derivatives and Analogues with Tailored Properties
The core structure of Ethyl (E)-3-(2-bromo-6-hydroxyphenyl)acrylate is an ideal starting point for the synthesis of a diverse library of advanced derivatives and analogues. Future research will likely focus on targeted modifications of its functional groups to fine-tune its physicochemical and biological properties.
Modification of the Phenolic Group: The hydroxyl group can be alkylated, acylated, or converted into other functional groups to modulate solubility, lipophilicity, and hydrogen-bonding capabilities. For instance, etherification or esterification could lead to new prodrugs or monomers with different polymerization characteristics.
Reactions at the Bromine Site: The bromine atom is a key site for post-functionalization. mdpi.com Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, can be employed to introduce a wide array of substituents (e.g., alkyl, aryl, or amino groups). This approach allows for the creation of analogues with systematically varied steric and electronic properties, which is crucial for structure-activity relationship (SAR) studies. nih.gov
Derivatization of the Acrylate (B77674) Moiety: The ethyl ester of the acrylate can be hydrolyzed to the corresponding acrylic acid or transesterified with different alcohols to produce a range of esters. These modifications can influence the compound's reactivity in polymerization and its potential as a Michael acceptor in biological systems.
These synthetic strategies will enable the creation of new molecules with tailored properties for applications ranging from pharmacology to polymer science. researchgate.net
| Potential Derivative Class | Synthetic Strategy | Target Property | Potential Application |
| Phenyl-Substituted Analogues | Suzuki or Stille Coupling at C-Br | Modulated Electronic Properties, Steric Hindrance | Novel Biologically Active Agents |
| Acrylate Ester Library | Transesterification | Varied Polymerization Kinetics, Solubility | Advanced Polymer Synthesis |
| Phenolic Ether Derivatives | Williamson Ether Synthesis | Increased Lipophilicity, Prodrug Design | Drug Delivery, Materials Science |
| Amino-Functionalized Analogues | Buchwald-Hartwig Amination at C-Br | Altered H-bonding, Basicity | Pharmaceutical Intermediates |
Exploration of Novel Biological Targets through High-Throughput Screening Methodologies (In Vitro)
The structural motifs within this compound, particularly the substituted phenyl acrylate core, are present in various biologically active molecules. nih.gov This suggests that the compound and its derivatives could interact with a range of biological targets. Future research should leverage high-throughput screening (HTS) to explore these possibilities systematically.
Phenotypic screening campaigns, where large libraries of compounds are tested for their effects on cell models of disease, can uncover unexpected therapeutic potential. A library of derivatives synthesized as described in section 10.1 could be screened against panels of cancer cell lines, pathogenic bacteria, or fungi to identify new lead compounds. nih.gov Subsequent target deconvolution studies would then be necessary to identify the specific proteins or pathways responsible for the observed activity. This approach broadens the scope of inquiry beyond hypothesis-driven research and can reveal novel mechanisms of action.
| Screening Method | Potential Biological Area | Objective | Example Assay |
| Cell-Based HTS | Oncology | Identify antiproliferative agents | Proliferation assays on cancer cell lines |
| Biochemical HTS | Infectious Diseases | Discover enzyme inhibitors | Bacterial/fungal enzyme inhibition assays |
| Phenotypic Screening | Neurodegenerative Disease | Find compounds that protect neurons | Cellular models of neurotoxicity |
| Target-Based Screening | Inflammation | Identify inhibitors of inflammatory pathways | Kinase or protease inhibition assays |
Integration into Hybrid Material Systems and Nanotechnology
The phenolic and acrylate functionalities make this compound a prime candidate for the development of advanced functional materials and for integration into nanotechnology platforms. nih.govresearchgate.net Phenolic compounds are known for their ability to form coordination complexes with metal ions and for their adhesive properties, while acrylates are versatile monomers for polymer synthesis. researchgate.net
Future research could explore the use of this compound as a functional monomer in polymerization-induced self-assembly (PISA) to create well-defined block copolymer nano-objects like micelles, worms, or vesicles. rsc.org The presence of the bromo-hydroxyphenyl group would impart specific functionality to these nanostructures. Furthermore, the phenolic hydroxyl group can be used to anchor the molecule onto metal oxide surfaces (e.g., titanium dioxide, iron oxide), creating functionalized nanoparticles for applications in catalysis, sensing, or as contrast agents. The ability of phenolic compounds to act as building blocks for functional materials opens avenues for creating thin films, particles, and bulk materials with unique properties. nih.govresearchgate.net
Development of Sustainable Synthetic Processes
As with any chemical of potential industrial importance, the development of sustainable and green synthetic routes is paramount. Future research should focus on optimizing the synthesis of this compound and its derivatives according to the principles of green chemistry. nih.govresearchgate.netjocpr.com
This includes:
Use of Greener Solvents: Replacing traditional volatile organic compounds with safer alternatives like water, supercritical CO₂, or bio-based solvents. jocpr.comjddhs.com
Catalytic Methods: Employing highly efficient and recyclable catalysts to minimize waste and energy consumption. mdpi.com Biocatalysis, using enzymes to perform specific chemical transformations under mild conditions, represents a particularly promising avenue. jddhs.com
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste.
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing to reduce reaction times and energy consumption. jddhs.com
By focusing on sustainability from the outset, the environmental impact of producing these valuable chemical building blocks can be significantly reduced. researchgate.net
Expanding Theoretical Understanding of Reactivity and Interactions
Computational chemistry and theoretical studies offer powerful tools to predict and understand the behavior of this compound at a molecular level. Future research in this area can provide invaluable insights that guide experimental work.
Density Functional Theory (DFT) calculations can be used to model the reactivity of the molecule, predicting the most likely sites for electrophilic or nucleophilic attack and elucidating the mechanisms of its reactions. researchgate.net For instance, computational studies can help understand the structure-reactivity relationships in the polymerization of acrylate monomers or predict the binding affinity of derivatives to specific biological targets. upenn.edu Molecular dynamics simulations could be employed to study how the compound interacts with biological membranes or how it self-assembles into larger structures, providing a deeper understanding of its function in biological and material systems.
Interdisciplinary Research Paradigms Utilizing the Compound as a Key Component
The true potential of this compound will be realized through interdisciplinary research that combines expertise from chemistry, biology, materials science, and engineering. The molecule's versatility makes it a key component for bridging these fields.
For example, a project could involve synthesizing a series of derivatives (chemistry), screening them for antimicrobial activity (biology), incorporating the most active compound into a polymer coating (materials science), and testing the coating's ability to prevent biofilm formation on medical devices (engineering). nih.gov Similarly, the compound could serve as a linker molecule to attach bioactive agents to nanoparticles, creating targeted drug delivery systems. Such collaborative efforts are essential for translating fundamental chemical knowledge into practical applications that address significant scientific and societal challenges.
Q & A
Q. What are the common synthetic routes for Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate, and how are reaction conditions optimized?
The synthesis of α,β-unsaturated esters like this compound often employs the Horner-Wadsworth-Emmons (HWE) reaction , which provides high stereoselectivity for the (E)-isomer. Key reagents include phosphonate esters and carbonyl precursors under basic conditions . For optimization, parameters such as solvent choice (e.g., deep eutectic solvents for greener synthesis), temperature (room temperature to 80°C), and base (e.g., K₂CO₃ or NaH) are critical . Ruthenium-catalyzed oxidative alkenylation of arenes in water is another method, enabling direct C–H functionalization with ethyl acrylate as the coupling partner .
Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for unambiguous structural confirmation. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, leveraging intensity data to resolve bond lengths, angles, and stereochemistry . For non-crystalline samples, NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) can validate the (E)-configuration via coupling constants (J ≈ 12–16 Hz for trans-vinylic protons) .
Q. What analytical techniques are essential for characterizing purity and functional groups?
- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and bromine isotopic patterns.
- FT-IR identifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O–H stretch at ~3200 cm⁻¹).
- HPLC or GC-MS assesses purity, especially for intermediates prone to side reactions (e.g., bromination or ester hydrolysis) .
Advanced Research Questions
Q. How do electronic effects of the bromine and hydroxyl substituents influence reactivity in cross-coupling or electrophilic addition reactions?
The bromine atom acts as a strong electron-withdrawing group, activating the phenyl ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. Conversely, the hydroxyl group can participate in hydrogen bonding, affecting solubility and directing regioselectivity in reactions like Michael additions. Computational studies (DFT) or Hammett plots can quantify these electronic effects . For example, bromine’s electronegativity stabilizes transition states in palladium-catalyzed couplings, while the hydroxyl group may require protection (e.g., silylation) to prevent undesired side reactions .
Q. How can researchers resolve contradictions in spectroscopic data or crystallographic refinement?
- Data Discrepancies : If NMR or MS data conflict with expected structures, replicate the synthesis with isotopic labeling (e.g., ¹³C-acrylate) or employ alternative synthetic routes (e.g., Heck coupling) for comparison .
- Crystallographic Challenges : For poor-quality crystals, use TWINABS (in SHELX) to handle twinning or employ synchrotron radiation for high-resolution data. Hydrogen-bonding patterns, analyzed via graph-set theory, can validate molecular packing .
Q. What strategies are effective in designing bioactivity assays for this compound, given its structural features?
- Target Selection : Prioritize targets where brominated aromatics show activity (e.g., kinase inhibitors or antimicrobial agents).
- In Silico Screening : Dock the compound into protein active sites (e.g., using AutoDock Vina) to predict binding affinities.
- In Vitro Assays : Test against bacterial/fungal strains (MIC assays) or cancer cell lines (MTT assays), with controls for cytotoxicity. The hydroxyl group’s hydrogen-bonding capacity may enhance interactions with biological targets .
Q. How do intermolecular interactions (e.g., hydrogen bonding) impact crystallization or material properties?
The hydroxyl group facilitates O–H···O hydrogen bonds , often forming dimers or chains in the crystal lattice. Graph-set analysis (e.g., Etter’s rules) classifies these interactions into motifs like R₂²(8) rings, influencing melting points and solubility. Bromine’s polarizability can enhance π-π stacking, critical for designing organic semiconductors .
Methodological Notes
- Synthesis Optimization : Use design of experiments (DoE) to systematically vary reaction parameters (e.g., solvent polarity, catalyst loading) .
- Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify outliers .
- Safety : Brominated compounds require rigorous handling (e.g., fume hoods, PPE) due to potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
